3,4-difluoro-2-iodoaniline hydrochloride
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Overview
Description
3,4-Difluoro-2-iodoaniline hydrochloride is a chemical compound with the molecular formula C6H4F2IN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-2-iodoaniline hydrochloride typically involves the iodination of 3,4-difluoroaniline. One common method is the Sandmeyer reaction, where 3,4-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction is carried out under acidic conditions, often using hydrochloric acid, to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Difluoro-2-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-iodoaniline hydrochloride depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoaniline: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
4-Fluoro-2-iodoaniline: Has a different substitution pattern, which can influence its chemical behavior.
Uniqueness
3,4-Difluoro-2-iodoaniline hydrochloride is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable in various synthetic and research applications.
Properties
CAS No. |
2768326-18-5 |
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Molecular Formula |
C6H5ClF2IN |
Molecular Weight |
291.5 |
Purity |
95 |
Origin of Product |
United States |
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